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Compound of Interest

Compound Name: 3,4-Dibromofuran-2(5H)-one

Cat. No.: B119096

An In-depth Technical Guide to 3,4-
dibromofuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Chemical Structure

The compound requested, with the common name 3,4-dibromo-2,5-dihydrofuran-2-one, is a
halogenated derivative of a butenolide. Its systematic International Union of Pure and Applied
Chemistry (IUPAC) name is 3,4-dibromofuran-2(5H)-one. This nomenclature specifies a five-
membered furanone ring with a carbonyl group at position 2 and a double bond within the ring,
with bromine atoms substituted at positions 3 and 4.[1] It belongs to the class of gem-
dihalofuranones.[1]

The molecule is a versatile synthetic intermediate, valued for the reactivity conferred by the two
bromine atoms on the electron-deficient furanone core.[1]
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Caption: Chemical structure of 3,4-dibromofuran-2(5H)-one.

Physicochemical and Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for 3,4-dibromofuran-2(5H)-one is
not readily available in the reviewed literature. The following table summarizes its key
physicochemical properties.

Property Value Reference(s)
CAS Number 149418-41-7 [2]
Molecular Formula CsH2Br20:2 [1]
Molecular Weight 241.87 g/mol [2]
Appearance White crystalline solid [3]
Purity >95% (typical commercial) [2]

Synthesis and Experimental Protocols

3,4-dibromofuran-2(5H)-one is commonly synthesized via the reduction of its precursor,
mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one). While specific, detailed protocols
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are proprietary or embedded within broader research not publicly available, a general
procedure for this type of transformation is outlined below.

General Experimental Protocol: Reduction of
Mucobromic Acid

This protocol is a representative procedure for the sodium borohydride reduction of a cyclic
hemiacetal to a lactone. Researchers should optimize conditions for specific scales and
equipment.

 Dissolution: Dissolve mucobromic acid (1.0 equivalent) in a suitable alcoholic solvent, such
as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the
solution to 0 °C using an ice bath.

o Reagent Addition: Slowly add sodium borohydride (NaBHa) (typically 1.0 to 1.5 equivalents)
portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should
be controlled to manage any effervescence.

o Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room
temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until
the starting material is consumed (typically 1-3 hours).

e Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously
guench the excess sodium borohydride by the slow, dropwise addition of dilute aqueous acid
(e.g., 1 M HCI) or a saturated aqueous solution of ammonium chloride (NH4Cl) until gas
evolution ceases.

o Extraction: Remove the organic solvent under reduced pressure. Partition the remaining
agueous residue between water and a suitable organic solvent, such as ethyl acetate or
dichloromethane. Extract the aqueous layer 2-3 times with the organic solvent.

e Washing and Drying: Combine the organic extracts and wash sequentially with water and
brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa.), filter,
and concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude solid by recrystallization from an appropriate solvent system
(e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3,4-dibromofuran-2(5H)-one.
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Caption: General workflow for the synthesis of 3,4-dibromofuran-2(5H)-one.

Applications in Research and Drug Development

3,4-dibromofuran-2(5H)-one is a valuable building block in synthetic organic chemistry and
medicinal chemistry due to its high reactivity at multiple sites.
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e Synthetic Intermediate: The two bromine atoms serve as excellent leaving groups in metal-
catalyzed cross-coupling reactions. It is a versatile electrophile in Suzuki, Sonogashira, and
Stille couplings, enabling the synthesis of complex 3,4-disubstituted furanone derivatives.[1]
This allows for the construction of diverse molecular scaffolds for drug discovery programs.

 Bioactivity of Derivatives: While the direct biological activity of the titte compound is not
extensively detailed, its derivatives are subjects of significant research. They have been
explored for a range of therapeutic effects, including:

o Anticancer Properties: Derivatives have been studied for their ability to modulate cellular
energy metabolism and induce apoptosis (programmed cell death) in cancer cells,
particularly under nutrient-deprived conditions.[1]

o AMPK Activation: Certain derivatives show promise as activators of adenosine
monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy
homeostasis.[1] Activating AMPK is a therapeutic strategy for metabolic disorders like type
2 diabetes.

o Anti-inflammatory Activity: Some research suggests that the core structure possesses anti-
inflammatory properties, though mechanisms require further elucidation.[1]

Potential Signaling Pathways and Mechanism of
Action

The precise signaling pathways modulated by 3,4-dibromofuran-2(5H)-one have not been
fully characterized. However, based on studies of related furanone derivatives and butenolides,
several potential mechanisms of action can be proposed, particularly regarding its anticancer
effects. One prominent pathway involves the induction of apoptosis.

A generalized potential pathway involves the generation of Reactive Oxygen Species (ROS),
which in turn activates stress-related signaling cascades like the MAPK (Mitogen-Activated
Protein Kinase) pathway, ultimately leading to the activation of caspases and execution of
apoptosis.
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Caption: A potential ROS-mediated apoptosis pathway for furanone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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